(E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one
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Description
(E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one, also known as MBPT, is a thiazolidinone derivative that has been extensively studied for its potential applications in various fields of science. This compound possesses a unique chemical structure that makes it an attractive candidate for use in drug development, material science, and other areas of research. In
Scientific Research Applications
Anticancer Activity
Research has demonstrated that analogs of "(E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one" exhibit significant anticancer activity. For instance, compounds similar to this structure have been shown to effectively induce apoptosis in cancer cells without affecting normal cells, highlighting their potential for tumor-selective treatment. These compounds have been tested against various cancer cell lines, including those resistant to paclitaxel and vinorelbine, and have shown to overcome resistance conferred by P-glycoprotein expression, suggesting their utility in treating refractory cancers (Wu et al., 2006).
Antimicrobial Activity
A study on novel sulfur-containing pyrazole-pyridine hybrids integrated with the thiazolidinone structure found that these compounds exhibit antimicrobial activity against bacterial and fungal strains. The research emphasizes the compounds' potential in addressing antimicrobial resistance, with specific compounds showing promising activity against E. coli and C. albicans. This highlights the versatility of thiazolidinone derivatives in contributing to the development of new antimicrobial agents (Desai et al., 2022).
Molecular Structure and Spectral Studies
Spectral studies have been conducted on thiazolidinone derivatives to understand their molecular structure better. These studies have revealed the existence of E and Z conformers in solutions, providing insight into the compound's chemical behavior and stability, which is crucial for its potential applications in various scientific research areas (Ramsh et al., 1986).
properties
IUPAC Name |
5-[(4-methylphenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)11-15-16(20)19-17(21-15)18-14-5-3-2-4-6-14/h2-10,15H,11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYCBGCSPQJFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one |
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